5-amino-1-(4-bromobenzyl)-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
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Description
Scientific Research Applications
Anticancer Properties
Research into 1,2,4-triazole derivatives, such as 5-amino-1-(4-bromobenzyl)-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide, has shown promising anticancer activity. These compounds have been synthesized and evaluated for their potential as anticancer agents. For instance, a study by Bhat et al. (2004) on the synthesis of 1,2,4-triazolo[3,4-b]thiadiazoles starting from 4-amino-3-substituted-5-mercapto-1,2,4-triazoles and fluorobenzoic acids showed in vitro anticancer activity in several derivatives Bhat, K., Prasad, D. J., Poojary, B., & Holla, B. (2004). Phosphorus, Sulfur, and Silicon and the Related Elements, 179, 1595-1603. Similarly, derivatives synthesized by Bekircan et al. (2008) were screened for their anticancer activity against a panel of 60 cell lines derived from nine cancer types, showing significant efficacy Bekircan, O., Kucuk, M., Kahveci, B., & Bektaş, H. (2008). Zeitschrift für Naturforschung B, 63, 1305-1314.
Antimicrobial Activities
The antimicrobial potential of 1,2,4-triazole derivatives has also been explored, with some compounds displaying good or moderate activity against various microorganisms. Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives and screened them for antimicrobial activities, finding some compounds with promising results Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N. (2010). Molecules, 15, 2427-2438.
Synthesis and Structural Insights
The chemistry of 1,2,4-triazoles, including derivatives like 5-amino-1-(4-bromobenzyl)-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide, has been extensively studied, leading to various synthetic methodologies and structural analyses. For example, the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates presents a method to overcome the Dimroth rearrangement, offering insights into the preparation of triazole-based scaffolds for peptidomimetics or biologically active compounds Ferrini, S., Chandanshive, J., Lena, S., Comes Franchini, M., Giannini, G., Tafi, A., & Taddei, M. (2015). The Journal of Organic Chemistry, 80, 2562-2572.
Enzyme Inhibition Studies
The biological activity of 1,2,4-triazole derivatives extends to enzyme inhibition, which is crucial for developing therapeutic agents for diseases like Alzheimer's and diabetes. Studies have investigated the in vitro inhibition of enzymes such as acetylcholinesterase and α-glucosidase, showing moderate enzyme inhibition potential, which could be valuable for future drug development Saleem, M., Rafiq, M., Jeong, Y. K., Cho, D. W., Kim, C.-H., Seo, S., Choi, C.-S., Hong, S.-K., & Lee, K. (2018). Medicinal Chemistry, 14, 451-459.
properties
IUPAC Name |
5-amino-1-[(4-bromophenyl)methyl]-N-(4-fluorophenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrFN5O/c17-11-3-1-10(2-4-11)9-23-15(19)14(21-22-23)16(24)20-13-7-5-12(18)6-8-13/h1-8H,9,19H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVDFBSOQADRGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)F)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrFN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(4-bromobenzyl)-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide |
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